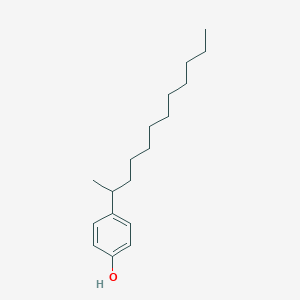
p-Secondary dodecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Secondary dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a dodecyl chain at the para position. This compound is known for its surfactant properties and is widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Secondary dodecylphenol typically involves the alkylation of phenol with dodecene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions include temperatures ranging from 100°C to 150°C and pressures of 1-5 atm .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity phenol and dodecene. The process involves dehydration of the raw materials using molecular sieves, followed by alkylation in the presence of a metal compound-loaded nano carrier as the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Secondary dodecylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dodecylcyclohexanol.
Substitution: The phenolic group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nitration is carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dodecylcyclohexanol.
Substitution: Nitro-dodecylphenol and halogenated dodecylphenol.
Applications De Recherche Scientifique
Chemistry: p-Secondary dodecylphenol is used as a precursor in the synthesis of surfactants and emulsifiers. It is also employed in the production of resins and polymers .
Biology: In biological research, this compound is used to study the effects of alkylphenols on cellular processes and enzyme activities.
Medicine: While not commonly used in medicine, derivatives of this compound are investigated for their potential antimicrobial and antifungal properties.
Industry: In the industrial sector, this compound is used as an additive in lubricants, fuels, and detergents. It is also employed in the production of adhesives and coatings .
Mécanisme D'action
The mechanism of action of p-Secondary dodecylphenol primarily involves its surfactant properties. It reduces the surface tension of water and other liquids, allowing for better wetting and spreading. The phenolic group can interact with various molecular targets, including enzymes and cell membranes, altering their functions and activities .
Comparaison Avec Des Composés Similaires
p-Dodecylphenol: Similar in structure but with a linear dodecyl chain.
Nonylphenol: Contains a nonyl chain instead of a dodecyl chain.
Octylphenol: Contains an octyl chain instead of a dodecyl chain.
Uniqueness: p-Secondary dodecylphenol is unique due to its branched dodecyl chain, which imparts superior wetting and penetrating properties compared to its linear counterparts. This makes it more effective in applications requiring high surfactant activity .
Propriétés
Numéro CAS |
21566-83-6 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
4-dodecan-2-ylphenol |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 |
Clé InChI |
PVUOKIOICFLFPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




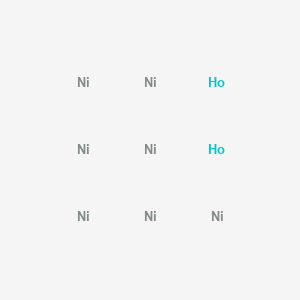
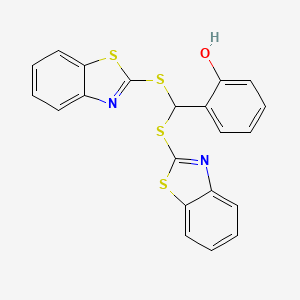
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


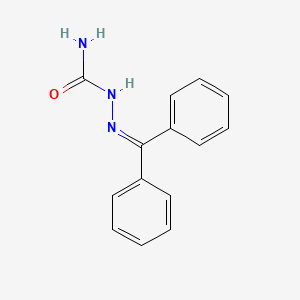



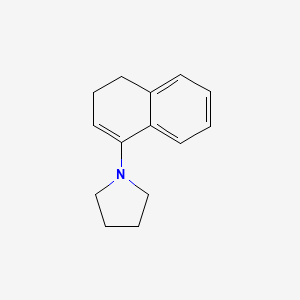
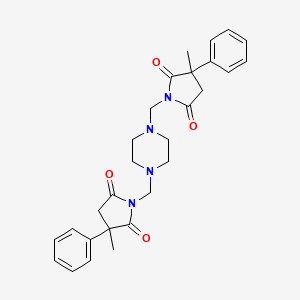
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
